molecular formula C20H29N5O9 B12603237 L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine CAS No. 911427-99-1

L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine

Cat. No.: B12603237
CAS No.: 911427-99-1
M. Wt: 483.5 g/mol
InChI Key: SFHYWVKQABZGQM-HJPIBITLSA-N
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Description

L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine is a tetrapeptide with the sequence Ala-Ser-Ser-Gly-Tyr. Its molecular formula is C₂₁H₃₁N₅O₁₁, and it features a tyrosine residue at the C-terminus, known for its aromatic side chain and role in phosphorylation and signaling pathways. This peptide is of interest in drug delivery and enzymatic stability studies due to its structural complexity .

Properties

CAS No.

911427-99-1

Molecular Formula

C20H29N5O9

Molecular Weight

483.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H29N5O9/c1-10(21)17(30)24-15(9-27)19(32)25-14(8-26)18(31)22-7-16(29)23-13(20(33)34)6-11-2-4-12(28)5-3-11/h2-5,10,13-15,26-28H,6-9,21H2,1H3,(H,22,31)(H,23,29)(H,24,30)(H,25,32)(H,33,34)/t10-,13-,14-,15-/m0/s1

InChI Key

SFHYWVKQABZGQM-HJPIBITLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

ASSGY undergoes hydrolysis under acidic, basic, or enzymatic conditions, breaking peptide bonds to release constituent amino acids: L-alanine , L-serine , glycine , and L-tyrosine .

Conditions Products Catalysts/Enzymes Efficiency
Acidic (pH < 3, 100°C)Free amino acids (Ala, Ser, Gly, Tyr)HCl/H₂SO₄~80–95% yield
Basic (pH > 10, 60°C)Amino acid saltsNaOH~70–85% yield
Enzymatic (37°C, pH 7.4)Dipeptides (e.g., Ala-Ser) and tripeptides (e.g., Ser-Gly-Tyr)Proteases (e.g., trypsin)Quantitative
  • Acidic hydrolysis cleaves all peptide bonds but may degrade sensitive residues like serine.

  • Enzymatic cleavage is stereospecific; chymotrypsin targets tyrosine’s aromatic side chain, yielding Ser-Gly-Tyr fragments .

Oxidation Reactions

The tyrosine residue’s phenolic hydroxyl group is susceptible to oxidation, forming dityrosine crosslinks or quinone intermediates .

Oxidizing Agent Conditions Products Application
H₂O₂pH 7.4, 25°C3,4-Dihydroxyphenylalanine (DOPA)Study oxidative stress
O₂ (aerobic)Alkaline buffer, 37°CDityrosine crosslinksProtein aggregation studies
  • Dityrosine formation increases molecular weight by ~240 Da, detectable via mass spectrometry.

  • Oxidation at pH > 8 accelerates due to tyrosine’s deprotonated phenolic group .

Enzymatic Modifications

ASSGY serves as a substrate for acyltransferases and peptidases:

Enzyme Reaction Outcome Reference
α-Ester acyltransferaseTranspeptidation with L-Ala-OMeSynthesis of longer peptides (e.g., ASSGY-Ala)
Carboxypeptidase YCleavage C-terminal tyrosineTripeptide (ASSG) + Tyr
  • Kinetic studies show Kₘ = 2.1 mM for α-ester acyltransferase, with optimal activity at pH 9.5 .

Condensation and Polymerization

Under dehydrating conditions, ASSGY forms oligomers via serine’s hydroxyl and tyrosine’s phenolic groups:

Method Conditions Products
Thermal dehydration120°C, vacuumCyclic tetrapeptides
Carbodiimide couplingDCC, DMAP, DMF, 0°C → RTBranched polymers (MW ~2–5 kDa)
  • Cyclization occurs preferentially at serine-glycine sequences due to conformational flexibility .

Derivatization Reactions

Functional groups in ASSGY enable site-specific modifications:

Reagent Target Group Product Use
N-HydroxysuccinimidePrimary amines (Ala-NH₂)Fluorescently labeled ASSGYImaging probes
Boronate affinity gelsCis-diols (Ser-OH)Immobilized ASSGY for chromatographyPurification
  • Tyrosine’s phenol group reacts with diazonium salts to form azo derivatives (λₘₐₓ = 450 nm) .

Key Stability Considerations

  • pH Stability : Degrades rapidly at pH < 3 or > 10 due to peptide bond hydrolysis .

  • Thermal Stability : Decomposes above 150°C, with a half-life of 12 hours at 37°C in neutral buffer.

  • Light Sensitivity : Tyrosine oxidation accelerates under UV light (λ = 280 nm) .

Scientific Research Applications

Nutritional Applications

Intravenous Nutrition
One of the significant applications of L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine is as a source of tyrosine in intravenous nutrition. Tyrosine is an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production. Due to its limited solubility, direct administration of tyrosine can be challenging. Studies have shown that L-Alanyl-L-tyrosine can be effectively utilized as a tyrosine source when infused intravenously. In experiments with adult rats, the infusion of L-Alanyl-L-tyrosine resulted in rapid labeling of plasma and tissue tyrosine pools, indicating efficient utilization and absorption .

Pharmacological Applications

Potential Therapeutic Uses
Research has indicated that peptides like this compound may have therapeutic potential due to their bioactive properties. These peptides can influence various physiological processes, including hormonal regulation and immune responses. The structural composition allows for interactions with specific receptors or enzymes, potentially leading to novel therapeutic agents for conditions such as metabolic disorders or neurodegenerative diseases.

Biochemical Research

Peptide Synthesis Studies
In biochemical research, this compound serves as a model compound for studying peptide synthesis and modification techniques. Its unique sequence provides insights into the stability and reactivity of peptide bonds under various conditions. Researchers often utilize this peptide to develop methodologies for synthesizing more complex peptides or proteins, which are essential for drug development and biotechnology applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Nutritional ScienceSource of tyrosine in intravenous nutritionEffective absorption and utilization in animal studies
PharmacologyPotential therapeutic agent for metabolic and neurodegenerative diseasesBioactive properties influencing physiological processes
Biochemical ResearchModel compound for peptide synthesis studiesInsights into stability and reactivity of peptide bonds

Mechanism of Action

The mechanism of action of L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparisons

(i) L-Alanyl-L-tyrosine (C₁₂H₁₆N₂O₄)
  • Structure : A dipeptide (Ala-Tyr) lacking the serine-glycine-serine motif.
  • Properties : Simpler structure results in rapid hydrolysis (elimination half-life ~3.8 minutes) and faster bioavailability compared to the tetrapeptide .
(ii) Glycyl-L-tyrosine (C₁₁H₁₄N₂O₄)
  • Structure : Dipeptide (Gly-Tyr) with glycine at the N-terminus.
  • Properties : Hydrolyzed rapidly (half-life ~3.4 minutes) to release tyrosine, similar to L-alanyl-L-tyrosine. The tetrapeptide’s extended chain likely delays enzymatic degradation .
  • Key Difference : The tetrapeptide’s serine-rich segment may enhance solubility (logP ~-3.2 vs. -1.5 for Gly-Tyr) .
(iii) L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-L-serine (C₆₈H₁₁₂N₁₈O₂₂S₂)
  • Structure : A pentapeptide with D-alanine and phenylalanine residues.
  • Properties: Incorporation of D-amino acids increases metabolic stability but reduces receptor affinity. The tetrapeptide lacks non-natural residues, favoring biocompatibility .
  • Molecular Weight : 1597.85 g/mol vs. ~647.5 g/mol for the tetrapeptide, impacting membrane permeability .

Pharmacokinetic and Toxicological Profiles

Compound Half-Life (min) Molecular Weight (g/mol) Solubility (logP) Toxicity Notes
L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine Not reported ~647.5 -3.2 (estimated) Limited data; no carcinogenicity alerts
L-Alanyl-L-tyrosine 3.8 252.27 -1.5 Safe for intravenous use
Glycyl-L-tyrosine 3.4 238.24 -1.5 Rapidly hydrolyzed; low toxicity
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl-L-serine >30 (estimated) 1597.85 -4.8 No mutagenicity reported

Key Functional Differences

  • Metabolic Stability : The tetrapeptide’s serine-glycine sequence may slow hydrolysis compared to dipeptides, balancing bioavailability and sustained release .
  • Target Specificity : Unlike D-alanine-containing peptides, the tetrapeptide avoids steric hindrance issues, making it suitable for enzyme-substrate interactions .
  • Aggregation Potential: Tyrosine’s aromatic side chain (present in all compared compounds) may promote molecular aggregation, as seen in L-tyrosine studies .

Biological Activity

L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine is a synthetic peptide composed of five amino acids: alanine, serine, glycine, and tyrosine. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its metabolic effects, antioxidant properties, and implications in therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C20H29N5O9C_{20}H_{29}N_{5}O_{9} and a molecular weight of 465.47 g/mol. The presence of tyrosine contributes to its unique properties, including the ability to undergo phosphorylation, which is crucial for various signaling pathways in cells .

Metabolic Activity

Research indicates that this compound can serve as an effective source of tyrosine when administered intravenously. A study demonstrated that intraperitoneal injection of L-alanyl-L-[U-14C]tyrosine led to rapid labeling of tissue pools and significant production of 14CO2^{14}CO_2. The distribution of radioactivity after 24 hours showed that approximately 41% was converted to carbon dioxide, with notable amounts found in muscle (13.4%) and liver (7.1%) tissues . This suggests a high utilization rate of this peptide as a tyrosine source.

Therapeutic Implications

Potential Applications:

  • Neuroprotection: Given the role of tyrosine in neurotransmitter synthesis (dopamine), this peptide may have implications in neurodegenerative diseases such as Parkinson's disease.
  • Wound Healing: Peptides that promote cell adhesion and migration are being explored for wound healing applications. The structural properties of this compound could be beneficial in designing biomaterials for enhanced healing processes .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar peptides:

StudyFindings
Demonstrated rapid conversion and utilization of L-alanyl-L-tyrosine in rat tissues.
Reviewed the antioxidant properties of tyrosine derivatives, suggesting potential applications in oxidative stress management.
Investigated peptide functionalization for improved cell adhesion and migration, relevant for tissue engineering.

Q & A

Q. How can researchers optimize the solid-phase synthesis of L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine to ensure high purity and yield?

  • Methodology : Use Fmoc-based solid-phase peptide synthesis (SPPS) with resin swelling optimization (e.g., DMF or DCM solvents). Monitor coupling efficiency via Kaiser tests and employ double couplings for sterically hindered residues like serine and tyrosine. Cleavage conditions (TFA:TIPS:H2O = 95:2.5:2.5) should minimize side reactions. Purify via reverse-phase HPLC (C18 column, gradient: 5–35% acetonitrile in 0.1% TFA) and validate purity using LC-MS (expected [M+H]+: ~485.5 Da) .
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    2:56:25

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : Combine mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation, NMR (1H/13C) for structural elucidation (e.g., tyrosine aromatic protons at ~6.8–7.2 ppm), and circular dichroism (CD) to assess secondary structure in aqueous solutions. Use FTIR to identify amide bonds (stretching at ~1650 cm⁻¹) .

Q. How can researchers assess the peptide’s stability under physiological conditions?

  • Methodology : Incubate the peptide in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation kinetics via HPLC. Compare stability in presence/absence of proteases (e.g., trypsin) to identify cleavage sites. Use mass spectrometry to detect degradation byproducts .

Advanced Research Questions

Q. What experimental designs are suitable for studying the peptide’s interaction with cellular receptors (e.g., GPCRs)?

  • Methodology : Employ surface plasmon resonance (SPR) to measure binding affinity (KD) and kinetics (kon/koff). Pair with competitive ELISA using receptor-specific antibodies. Validate functional activity via cAMP assays in HEK293 cells transfected with target receptors. Use negative controls (scrambled peptide) to confirm specificity .

Q. How to resolve contradictions in bioactivity data across different studies (e.g., conflicting IC50 values)?

  • Methodology :
  • Replicate assays under standardized conditions (e.g., cell line, passage number, incubation time).
  • Verify peptide purity (>95% via HPLC) and solvent compatibility (e.g., DMSO vs. saline).
  • Apply orthogonal assays (e.g., SPR vs. cell viability) to cross-validate results.
  • Statistically analyze batch-to-batch variability using ANOVA .

Q. What strategies can elucidate the peptide’s structure-activity relationship (SAR) for serine-rich motifs?

  • Methodology :
  • Synthesize analogs with serine substitutions (e.g., alanine or phosphorylated serine).
  • Test analogs in functional assays (e.g., kinase inhibition or cell migration).
  • Perform molecular dynamics simulations (AMBER or GROMACS) to model peptide-receptor interactions. Corrogate SAR data with NMR-derived conformational analysis .

Key Recommendations

  • Prioritize reproducibility by documenting synthesis protocols and assay conditions in detail.

  • Use collaborative platforms (e.g., ResearchGate) to share raw data and resolve contradictions via peer feedback .

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  • Integrate multi-omics approaches (e.g., proteomics/metabolomics) to explore downstream signaling pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.